molecular formula C13H16N2OS2 B2751236 1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034459-45-3

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2751236
CAS No.: 2034459-45-3
M. Wt: 280.4
InChI Key: REPZJKCVEKGFCC-UHFFFAOYSA-N
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Description

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of 1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with urea under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by their functionalization to introduce the desired substituents. These processes are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols .

Mechanism of Action

The mechanism of action of 1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Properties

IUPAC Name

1-propyl-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-2-6-14-13(16)15-12(10-5-8-17-9-10)11-4-3-7-18-11/h3-5,7-9,12H,2,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZJKCVEKGFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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